molecular formula C10H5F2IN2O B13502941 3,5-Difluoro-4-(4-iodo-1h-pyrazol-1-yl)benzaldehyde

3,5-Difluoro-4-(4-iodo-1h-pyrazol-1-yl)benzaldehyde

Cat. No.: B13502941
M. Wt: 334.06 g/mol
InChI Key: BEHFHGZOJUAVNT-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-(4-iodo-1h-pyrazol-1-yl)benzaldehyde is an organic compound that features a benzaldehyde core substituted with difluoro and iodo-pyrazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4-(4-iodo-1h-pyrazol-1-yl)benzaldehyde typically involves multi-step organic reactions. One common method includes the fluorination of 3,5-diarylpyrazole substrates using electrophilic fluorinating agents like Selectfluor™ in acetonitrile under microwave conditions at 90°C . The iodination step can be achieved using iodine or iodinating reagents under controlled conditions to ensure selective substitution at the desired position.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis routes, with optimizations for yield, purity, and cost-effectiveness. This may include continuous flow reactors for better control over reaction conditions and improved safety.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-(4-iodo-1h-pyrazol-1-yl)benzaldehyde can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.

    Coupling Reactions: The iodo-pyrazole moiety can participate in cross-coupling reactions such as Suzuki or Sonogashira couplings to form more complex molecules.

Common Reagents and Conditions

    Fluorination: Selectfluor™ in acetonitrile.

    Iodination: Iodine or iodinating reagents.

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts with appropriate ligands.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group would yield 3,5-Difluoro-4-(4-iodo-1h-pyrazol-1-yl)benzoic acid, while reduction would yield 3,5-Difluoro-4-(4-iodo-1h-pyrazol-1-yl)benzyl alcohol.

Scientific Research Applications

3,5-Difluoro-4-(4-iodo-1h-pyrazol-1-yl)benzaldehyde has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors.

    Biological Studies: It can be used to study the effects of fluorinated and iodinated aromatic compounds on biological systems, including their interactions with proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-(4-iodo-1h-pyrazol-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity through halogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Difluoro-4-(4-chloro-1h-pyrazol-1-yl)benzaldehyde
  • 3,5-Difluoro-4-(4-bromo-1h-pyrazol-1-yl)benzaldehyde
  • 3,5-Difluoro-4-(4-methyl-1h-pyrazol-1-yl)benzaldehyde

Uniqueness

3,5-Difluoro-4-(4-iodo-1h-pyrazol-1-yl)benzaldehyde is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding interactions, and overall stability, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H5F2IN2O

Molecular Weight

334.06 g/mol

IUPAC Name

3,5-difluoro-4-(4-iodopyrazol-1-yl)benzaldehyde

InChI

InChI=1S/C10H5F2IN2O/c11-8-1-6(5-16)2-9(12)10(8)15-4-7(13)3-14-15/h1-5H

InChI Key

BEHFHGZOJUAVNT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)N2C=C(C=N2)I)F)C=O

Origin of Product

United States

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